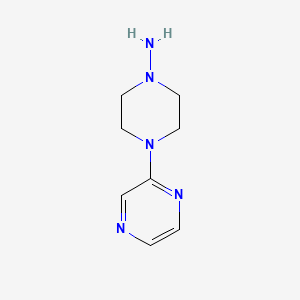
2-chloro-N-(cyclopropylmethyl)-N-(tetrahydro-2H-pyran-4-yl)acetamide
Descripción general
Descripción
2-Chloro-N-(cyclopropylmethyl)-N-(tetrahydro-2H-pyran-4-yl)acetamide (CCMTP) is an organic compound used in the synthesis of various pharmaceuticals. It is a cyclic amide with a chloro substituent on the nitrogen atom and a cyclopropylmethyl group on the carbon atom. It is a colorless solid at room temperature and is soluble in common organic solvents. CCMTP has been found to be useful in a variety of laboratory applications due to its unique properties.
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
Research on C,N-disubstituted acetamides, such as the study by Narayana et al. (2016), focuses on understanding the crystal structures of these compounds, highlighting the importance of intermolecular interactions like hydrogen bonds and halogen interactions in dictating the assembly of molecules into complex structures (Narayana, Yathirajan, Rathore, & Glidewell, 2016). Such studies are fundamental in material science and pharmaceuticals, where the crystal packing can affect the properties and efficacy of a compound.
Coordination Chemistry and Antioxidant Activity
Investigations into coordination complexes constructed from acetamide derivatives, as reported by Chkirate et al. (2019), reveal how the design of these compounds influences their ability to form supramolecular architectures through hydrogen bonding. The antioxidant activities of these complexes were also explored, indicating potential applications in the development of novel antioxidants (Chkirate, Fettach, Karrouchi, Sebbar, Essassi, Mague, Radi, El Abbes Faouzi, Adarsh, & Garcia, 2019).
Herbicidal Applications
The study on chloroacetamide inhibition of fatty acid synthesis in algae by Weisshaar and Böger (1989) discusses the herbicidal properties of chloroacetamides, providing a basis for understanding how similar compounds might be applied in agriculture to control weed growth. While the focus is on specific chloroacetamides, the mechanism of action could be relevant to related compounds (Weisshaar & Böger, 1989).
Novel Reactions and Synthetic Routes
Research on novel reactions, such as the synthesis of hybrid molecules from chloroacetamide derivatives, opens up new pathways for chemical synthesis and the development of pharmaceuticals and materials. Dotsenko et al. (2020) describe such synthetic routes, highlighting the versatility of these compounds in creating complex structures with potential bioactive properties (Dotsenko, Semenova, & Aksenov, 2020).
Propiedades
IUPAC Name |
2-chloro-N-(cyclopropylmethyl)-N-(oxan-4-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClNO2/c12-7-11(14)13(8-9-1-2-9)10-3-5-15-6-4-10/h9-10H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGMXTOWAUVUEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN(C2CCOCC2)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(cyclopropylmethyl)-N-(tetrahydro-2H-pyran-4-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






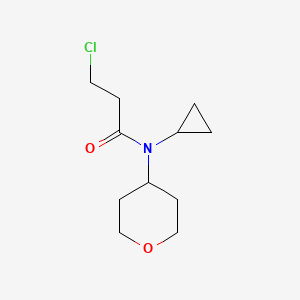
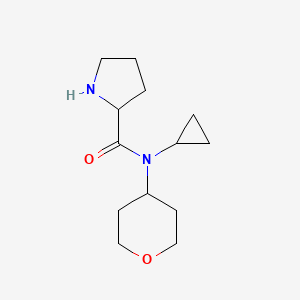
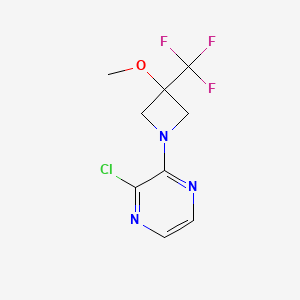
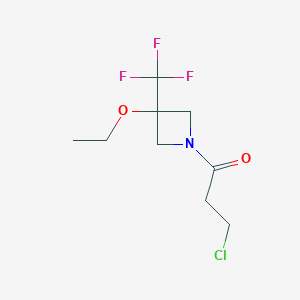
![2-(methoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-amine](/img/structure/B1477531.png)

![(5-(2-Azidoethyl)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanol](/img/structure/B1477534.png)
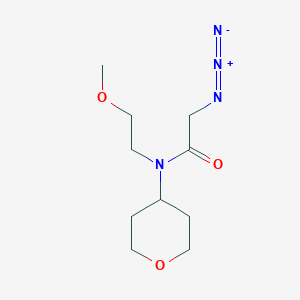
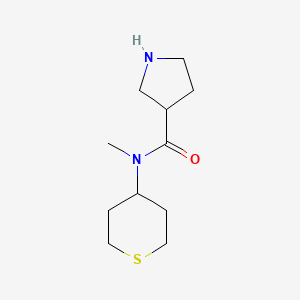
![2-(9-Methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propanoic acid](/img/structure/B1477539.png)
